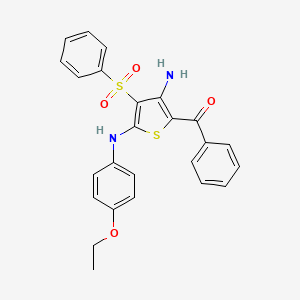

5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE

Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-ethoxyanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-2-31-19-15-13-18(14-16-19)27-25-24(33(29,30)20-11-7-4-8-12-20)21(26)23(32-25)22(28)17-9-5-3-6-10-17/h3-16,27H,2,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZEGPWZYEAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Thiophene Ring: Starting from simple precursors like acetophenone and sulfur, the thiophene ring can be constructed through a series of cyclization reactions.

Introduction of Amino and Ethoxyphenyl Groups: Amination reactions can be used to introduce the amino groups, while ethoxyphenyl groups can be added through electrophilic aromatic substitution.

Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chloride reagents under basic conditions.

Final Coupling: The final step involves coupling the thiophene derivative with a phenylmethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amino groups.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE exhibits significant antibacterial and antifungal activity. The presence of the thiophene and sulfonyl groups enhances its binding affinity to microbial targets, potentially inhibiting enzyme activities crucial for microbial survival .

- Cancer Research : Studies have suggested that derivatives of thiophene compounds can act as anticancer agents. The unique structure of this compound may interact with specific cancer cell pathways, although further research is needed to elucidate these mechanisms .

Materials Science

In materials science, the compound's unique properties make it a candidate for developing new materials:

- Organic Electronics : Thiophene derivatives are widely used in organic semiconductors due to their ability to conduct electricity. The incorporation of this compound into polymer matrices can enhance the electrical properties of organic light-emitting diodes (OLEDs) and solar cells .

Biological Research

The biological implications of this compound extend to:

- Enzyme Inhibition Studies : The mechanism of action involves interactions with enzymes or receptors. The thiazole and benzoyl moieties may inhibit enzyme activity by binding to active sites, which is crucial in drug design .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to enzyme inhibition at the active sites facilitated by the compound's structure.

Case Study 2: Synthesis and Characterization

Research conducted by Chowdhury et al. highlighted innovative synthetic routes for producing thiophene derivatives, including this compound. They employed organoindium enzymatic coupling methods that showed high regioselectivity and efficiency in synthesizing complex thiophene frameworks .

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- (3-Amino-5-((4-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone

- (3-Amino-5-((4-ethoxyphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(phenyl)methanone

- (3-Amino-5-((4-ethoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(methyl)methanone

Uniqueness

The uniqueness of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which can impart unique chemical and physical properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

5-Benzoyl-3-(benzenesulfonyl)-N2-(4-ethoxyphenyl)thiophene-2,4-diamine is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by a thiophene core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features:

- A benzoyl group

- A benzenesulfonyl group

- An ethoxyphenyl moiety

These functional groups contribute to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibition of cholinesterases, which are critical in neurotransmission. For instance, benzothiophene-chalcone hybrids were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that modifications in the thiophene structure can enhance enzyme interaction .

- Anticancer Activity : Compounds with a similar thiophene backbone have been reported to exhibit anticancer properties, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds related to this compound possess antimicrobial properties. For example:

- N-(4-Ethoxyphenyl)benzenesulfonamide was noted for its antimicrobial activity against various pathogens.

Anticancer Properties

The compound's structural analogs have been studied for their anticancer effects. The presence of the thiophene ring is often linked to enhanced cytotoxicity against cancer cell lines. A notable study highlighted the effectiveness of thiophene derivatives in inducing apoptosis in cancer cells.

Study on Cholinesterase Inhibition

A recent study focused on benzothiophene derivatives demonstrated that specific substitutions could significantly enhance AChE inhibition. For instance, compound 5f showed an IC50 value of 62.10 μM against AChE, indicating promising potential for treating neurodegenerative diseases like Alzheimer's .

Antimalarial Activity

Another relevant area of research involves the synthesis of hydrazones derived from thiophene structures, which exhibited antimalarial activity. These compounds chelated iron and inhibited heme polymerization in Plasmodium species, showcasing the therapeutic potential of thiophene derivatives in infectious diseases .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Benzoylthiophene | Benzoyl group on thiophene | Anticancer properties |

| N-(4-Ethoxyphenyl)benzenesulfonamide | Sulfonamide linked to ethoxyphenyl | Antimicrobial activity |

| 3-Amino-thiophene derivatives | Amino substitution on thiophene | Enzyme inhibition |

This table illustrates how various compounds share a common thiophene backbone while exhibiting unique biological activities due to different substituents.

Q & A

Q. Advanced: How can green chemistry principles be integrated into the synthesis to improve atom economy and reduce waste?

Methodological Answer:

- Replace traditional solvents (DMF, DCM) with biodegradable ionic liquids like diisopropyl ethyl ammonium acetate (DIPEAc), which acts as both catalyst and solvent, enhancing reaction efficiency and recyclability .

- Employ microwave-assisted synthesis to reduce reaction times and energy consumption while maintaining yield .

- Use computational tools (e.g., DFT calculations) to predict optimal reaction conditions, minimizing trial-and-error experimentation .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzoyl vs. benzenesulfonyl groups) and verify the ethoxyphenyl moiety .

- Mass Spectrometry (HRMS) : Validate molecular weight and detect trace impurities (<0.1%) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with a gradient elution (ACN/H₂O + 0.1% TFA) .

Q. Advanced: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved to confirm stereoelectronic effects?

Methodological Answer:

- Perform dynamic NMR experiments to study rotational barriers caused by steric hindrance from the benzenesulfonyl group .

- Use X-ray crystallography to resolve absolute configuration, particularly if the compound exhibits chiral centers or π-π stacking interactions .

- Apply DFT-based spectral simulations (e.g., Gaussian 16) to compare theoretical and experimental NMR shifts, identifying conformational preferences .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or phosphatases using fluorescence-based protocols (e.g., ADP-Glo™) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility and Stability : Conduct kinetic solubility studies in PBS (pH 7.4) and metabolic stability assays in liver microsomes .

Q. Advanced: How can conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically investigated?

Methodological Answer:

- Perform ADME-Tox profiling :

- Apply PK/PD modeling to correlate in vitro IC₅₀ values with in vivo exposure levels .

- Investigate off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .

Basic: What computational tools are recommended for studying this compound’s structure-activity relationships (SAR)?

Methodological Answer:

Q. Advanced: How can machine learning improve SAR predictions for derivatives of this scaffold?

Methodological Answer:

- Train neural networks on datasets (e.g., ChEMBL) using descriptors like Morgan fingerprints and SMILES strings to predict bioactivity .

- Apply shapley additive explanations (SHAP) to interpret feature importance in model predictions .

- Validate models with scaffold-hopping experiments to explore chemical space beyond the thiophene core .

Basic: What experimental design principles should guide ecotoxicological studies of this compound?

Methodological Answer:

Q. Advanced: How can multi-omics approaches resolve contradictions in ecotoxicological data (e.g., low acute toxicity but high genomic instability)?

Methodological Answer:

- Conduct transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response) in model organisms .

- Pair with metabolomics (LC-MS) to detect endogenous metabolite shifts (e.g., glutathione depletion) .

- Integrate data via systems biology tools (e.g., Cytoscape) to map toxicity networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.